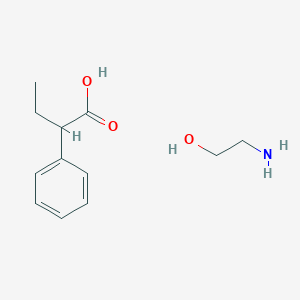
Cetamiphen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cetamiphen is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is widely used for its analgesic and antipyretic properties. Cetamiphen is commonly known as acetaminophen and is marketed under various brand names, including Tylenol, Panadol, and Calpol.
Mecanismo De Acción
Cetamiphen works by inhibiting the enzyme cyclooxygenase (COX) which is responsible for the production of prostaglandins. Prostaglandins are responsible for causing pain and inflammation. By inhibiting COX, cetamiphen reduces the production of prostaglandins, thereby reducing pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
Cetamiphen is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours. It is metabolized in the liver and excreted in the urine. Cetamiphen has a half-life of approximately 2-3 hours. It is well tolerated and has a good safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cetamiphen is widely used in laboratory experiments due to its analgesic and antipyretic properties. It is relatively inexpensive and readily available. However, cetamiphen has some limitations in laboratory experiments. It has a narrow therapeutic window, and overdose can cause liver damage. Cetamiphen also has limited efficacy in treating inflammation compared to other Cetamiphen.
Direcciones Futuras
Future research on cetamiphen should focus on investigating its potential as a treatment for chronic pain and inflammation. Cetamiphen has been shown to have limited efficacy in treating inflammation compared to other Cetamiphen. Therefore, future research should investigate the mechanism of action of cetamiphen in more detail to identify ways to enhance its anti-inflammatory effects. Additionally, future research should investigate the potential of cetamiphen in combination with other drugs to enhance its analgesic and antipyretic effects. Finally, future research should focus on identifying new and innovative ways to administer cetamiphen to improve its efficacy and safety profile.
Métodos De Síntesis
Cetamiphen is synthesized by the reaction of p-aminophenol with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is purified by recrystallization, and the final product is obtained in the form of white crystals.
Aplicaciones Científicas De Investigación
Cetamiphen is widely used in scientific research for its analgesic and antipyretic properties. It is used in various animal models to study pain and inflammation. Cetamiphen has been used in studies to investigate the role of the endocannabinoid system in pain and inflammation. It has also been used in studies to investigate the efficacy of different drug combinations in the treatment of pain and inflammation.
Propiedades
Número CAS |
1870-65-1 |
|---|---|
Nombre del producto |
Cetamiphen |
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
2-aminoethanol;2-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O2.C2H7NO/c1-2-9(10(11)12)8-6-4-3-5-7-8;3-1-2-4/h3-7,9H,2H2,1H3,(H,11,12);4H,1-3H2 |
Clave InChI |
OBBCMAHJFIJQIK-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)O.C(CO)N |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)O.C(CO)N |
Sinónimos |
2-phenylbutyrate-ethanolamine salt cetamiphen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



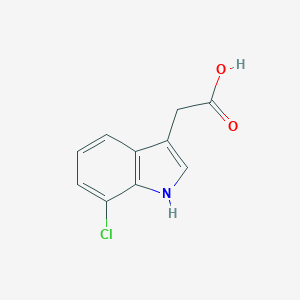
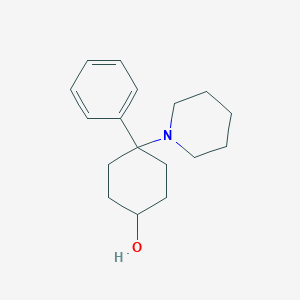
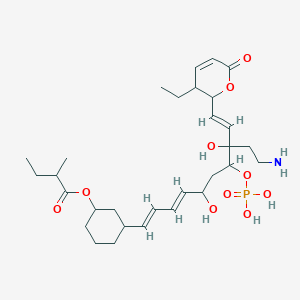
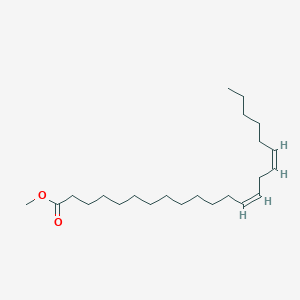
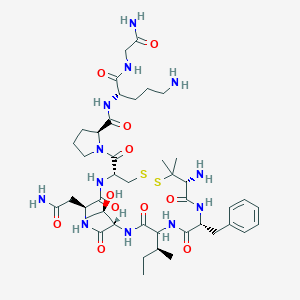
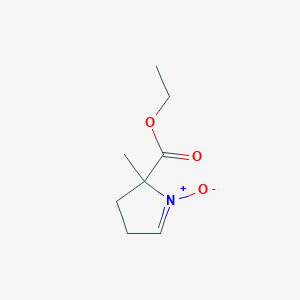
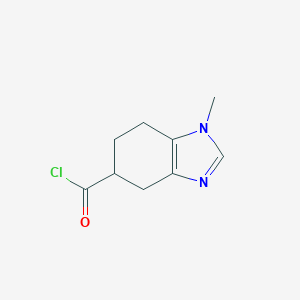
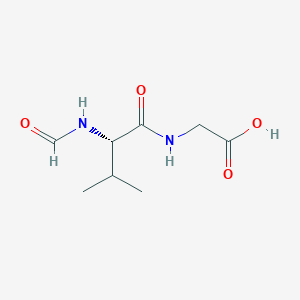
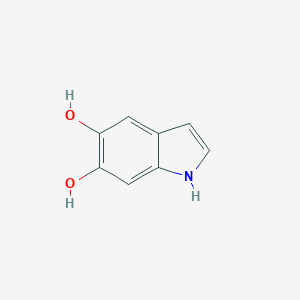
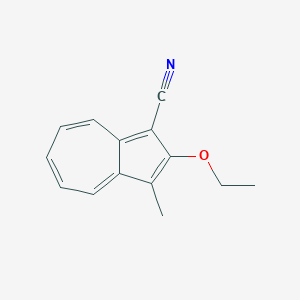
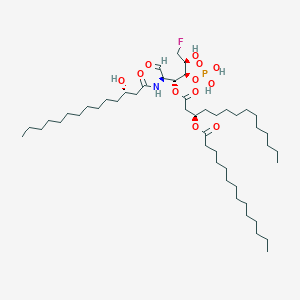
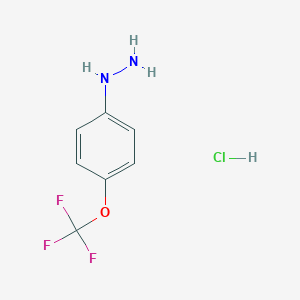
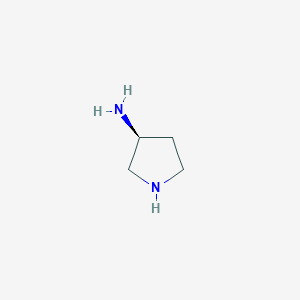
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)